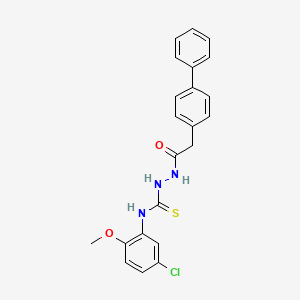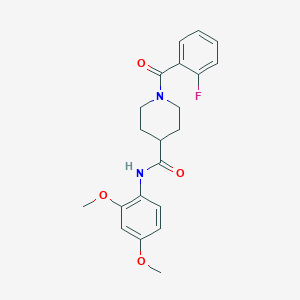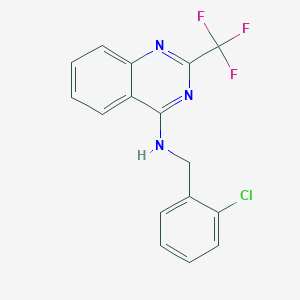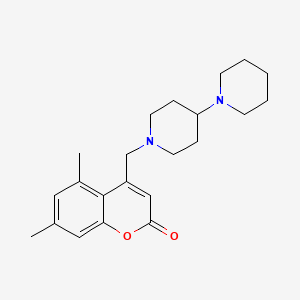
2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
説明
2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide, also known as BPH-715, is a synthetic compound that has shown potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways, such as the PI3K/Akt and NF-κB pathways. 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has also been shown to induce apoptosis by activating caspase-3 and -9.
Biochemical and Physiological Effects:
2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In inflammation research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In diabetes research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of insulin receptor substrate-1 (IRS-1) and glucose transporter-4 (GLUT4).
実験室実験の利点と制限
2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown potential as a therapeutic agent in various diseases, making it a valuable tool for drug discovery and development. However, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, its toxicity and pharmacokinetics have not been fully characterized, which limits its clinical application.
将来の方向性
There are several future directions for 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide research. First, further studies are needed to fully understand its mechanism of action and optimize its therapeutic effects. Second, studies are needed to characterize its toxicity and pharmacokinetics to determine its safety and efficacy in clinical trials. Third, studies are needed to evaluate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Fourth, studies are needed to develop new synthetic analogs of 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide with improved therapeutic properties. Finally, studies are needed to develop new methods for delivering 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide to target tissues, such as nanoparticles and liposomes.
科学的研究の応用
2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and diabetes. In cancer research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has demonstrated that 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In diabetes research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to improve glucose tolerance and insulin sensitivity.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-28-20-12-11-18(23)14-19(20)24-22(29)26-25-21(27)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,25,27)(H2,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBIIPUPWGHOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4840124.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4840147.png)
![4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
![4-(2-isopropyl-6-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4840152.png)
![methyl 3-[2-(cyclopropylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4840155.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840164.png)

![ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4840170.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4840176.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B4840183.png)
![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B4840191.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4840208.png)
